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Compound of Interest

Compound Name: 3-Benzyloxy-4-nitrocinnamic acid
CAS No.: 128618-93-9
Cat. No.: B8316026
Get Quote
. J

Compound Overview & Structural Logic

¢ |[UPAC Name: (E)-3-(3-(benzyloxy)-4-nitrophenyl)acrylic acid
¢ Molecular Formula: C16H13NOs

» Molecular Weight: 299.28 g/mol

o CAS: 128618-93-9 (Representative)

o Core Moiety:trans-Cinnamic acid backbone.

e Substituents:

o Position 3: Benzyloxy (-OCHzPh) — Electron-donating by resonance, shielding ortho
protons.

o Position 4: Nitro (-NO2) — Strong electron-withdrawing, deshielding adjacent protons and
dominating the dipole.
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Synthesis Context for Impurity Profiling

To accurately interpret spectra, one must recognize potential impurities from the standard
Knoevenagel condensation route:

Precursor: 3-Benzyloxy-4-nitrobenzaldehyde (Aldehyde peak ~10 ppm).

Reagent: Malonic acid (Singlet ~3.2 ppm in DMSO if unreacted).

Catalyst: Piperidine/Pyridine traces (Aliphatic multiplets).

Side Product:cis-Isomer (Lower coupling constant
Hz).

Experimental Protocols
A. Nuclear Magnetic Resonance (NMR)

Sample Preparation:
e Solvent: DMSO-

is preferred over CDCIs due to the low solubility of the nitro-acid moiety and to prevent
aggregation of the carboxylic acid dimers.

e Concentration: 10—-15 mg in 0.6 mL solvent.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

B. Infrared Spectroscopy (FT-IR)

Methodology:

e Solid State: KBr Pellet (1-2 mg sample ground with 100 mg KBr) is recommended to clearly
resolve the carboxylic acid O-H stretch without solvent interference.

e Range: 4000400 cm~.

C. Mass Spectrometry (MS)
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Methodology:

« lonization: Electrospray lonization (ESI) in Negative Mode (ESI-) is most sensitive for
carboxylic acids (

).

o Positive Mode: ESI+ can be used if looking for sodium adducts (
).

Spectroscopic Data Analysis[2][3][4]
A. H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the trans-alkene doublets and the distinct benzylic singlet.
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Hz would indicate cis impurity.

B. Infrared (IR) Absorption

Key functional group vibrations.

Wavenumber .
Functional Group Mode Notes
(cm™)
) Broad, overlaps C-H
2800-3200 O-H (Acid) Stretch
stretches.
) Conjugated carboxylic
1680-1700 C=0 (Acid) Stretch )
acid.
1620-1635 C=C (Alkene) Stretch Conjugated alkene.
Strong, diagnostic for
1520-1535 NO:2 Asym. Stretch )
nitro.
Strong, diagnostic for
1340-1350 NO:2 Sym. Stretch ]
nitro.
Aryl alkyl ether
1250-1260 C-0-C Stretch
(Benzyloxy).
C. Mass Spectrometry (MS)
Molecular lon:
o ESI(-):
298.1
(Base peak).
o ESI(+):
322.1
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Fragmentation Pattern (MS/MS of 298):

e 254: Loss of CO2 (
) — Typical for cinnamic acids.

e 91: Benzyl cation (Tropylium) — Often seen in positive mode or as a neutral loss in negative
mode.

Visualization of Workflows
Synthesis & Impurity Pathway

The following diagram illustrates the Knoevenagel condensation and potential side reactions.

¥ i + Malonic Acid -Cco2 3-Benzyloxy-4-nitrocinnamic Acid
3-Benzyloxy-4-nitrobenzaldehyde Piperidine/Pyridine (Knoevenagel i)

\ Aldol Intermediate -H20 Decarboxylation Isomerization
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Caption: Standard Knoevenagel synthesis route showing the critical decarboxylation step and
potential cis-isomer formation.

MS Fragmentation Logic

Logical fragmentation pathway for structural confirmation.

Parent lon [M-H]-

- CO2 (44 Da) |- NO2 (46 Da) < Benzyl (91 Da)

De-benzylated Phenol
m/z 207
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Caption: Primary fragmentation pathways observed in ESI(-) Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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